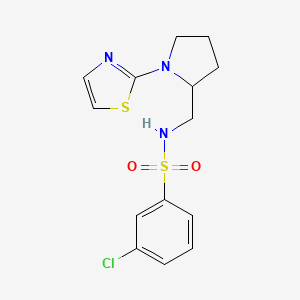

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

3-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGSUZIEVJPLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, suggesting a wide range of potential targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their function and leading to downstream effects.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis, among others.

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution.

生物活性

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring attached to a pyrrolidine moiety, which is further connected to a benzenesulfonamide group. The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole and pyrrolidine rings, followed by coupling with a chlorinated benzamide derivative. Common solvents used include dichloromethane and ethanol, with palladium or copper complexes often serving as catalysts.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antitumor activity. For instance, related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In particular, one study demonstrated that thiazole-integrated pyrrolidinones exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiazole-Pyrrolidinone 1 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Apoptosis induction |

| Thiazole-Pyrrolidinone 2 | HT-29 (colon cancer) | 1.98 ± 1.22 | Bcl-2 inhibition |

| Compound from Study | A-431 (epidermoid carcinoma) | < Doxorubicin | MDM2 inhibition |

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. A related thiazole-pyrrolidine compound demonstrated an effective dose (ED50) of 18.4 mg/kg in animal models, indicating its ability to prevent seizures effectively . The presence of the pyrrolidine ring is thought to enhance this activity.

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole-Pyrrolidine Derivative | scPTZ model | 18.4 | 170.2 | 9.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Target Proteins : The compound may interact with specific proteins involved in cell survival and proliferation pathways, such as Bcl-2 and MDM2.

- Induction of Apoptosis : Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Properties : Some studies have indicated that thiazole derivatives possess antimicrobial activity, potentially through DNA gyrase inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted a series of thiazole-based compounds that showed significant cytotoxicity against various cancer cell lines, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .

- Anticonvulsant Screening : Another research effort focused on the anticonvulsant properties of thiazole-pyrrolidine analogs, noting their effectiveness in preventing seizures in rodent models .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide with structurally related sulfonamide and heterocyclic derivatives, emphasizing substituent effects, synthetic yields, and biological relevance:

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., morpholine in 7b ) improve yields compared to bulkier substituents (e.g., piperidine in 7d ) .

- Halogenated aryl groups (e.g., 5-chloro-2-fluoro in 16 ) may reduce reactivity due to electron-withdrawing effects, leading to lower yields .

Piperidine-linked sulfonamides (e.g., 15, 16) show activity as receptor antagonists, highlighting the versatility of sulfonamide-heterocycle hybrids in targeting diverse biological pathways .

Structural Diversity: Urea derivatives (e.g., 11f) demonstrate alternative linker chemistries with comparable yields, though sulfonamides dominate due to their stability and synthetic accessibility .

常见问题

Q. What chiral separation techniques isolate enantiomers for pharmacological testing?

- Methods :

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve R/S isomers .

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。